![molecular formula C18H14ClNO2S2 B4727381 4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide and its derivatives involves complex chemical reactions. For instance, Żołnowska et al. (2016) described the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid (Żołnowska et al., 2016). These compounds were further analyzed for their anticancer activities, demonstrating the multifaceted applications of such sulfonamides in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been a subject of interest due to their potential biological activities. Studies such as that by Mohamed-Ezzat et al. (2023) have structurally characterized N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, providing insights into the π–π interactions and hydrogen-bonding interactions within the crystal structure (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been explored to understand their interaction mechanisms and potential as therapeutic agents. For instance, the study by Siddiqui et al. (2008) highlighted the hydrogen bonding capabilities of carbamoylsulfonamide derivatives, emphasizing their potential in medicinal applications due to their stabilized molecular structures (Siddiqui et al., 2008).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The work by Suchetan et al. (2010) on 2-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide toluene hemisolvate provided valuable information on the crystal structure, highlighting the importance of physical characterization in understanding the material's properties (Suchetan et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit anticancer activity, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that similar benzenesulfonamide derivatives have shown anticancer activity . They may interact with their targets, leading to changes in cellular processes that inhibit cancer cell growth .
Biochemical Pathways
Based on its structural similarity to other benzenesulfonamide derivatives, it may influence pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects in cancer treatment .
properties
IUPAC Name |
4-chloro-N-(2-phenylsulfanylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c19-14-10-12-16(13-11-14)24(21,22)20-17-8-4-5-9-18(17)23-15-6-2-1-3-7-15/h1-13,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERMBGQKEWDPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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